

# comparative cost-effectiveness analysis of carbetocin and oxytocin in research settings

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Carbetocin |           |
| Cat. No.:            | B549339    | Get Quote |

## Carbetocin vs. Oxytocin: A Comparative Cost-Effectiveness Analysis for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative cost-effectiveness of **carbetocin** and oxytocin in preventing postpartum hemorrhage (PPH). This guide synthesizes data from multiple research settings, details experimental methodologies, and visualizes key pathways and workflows.

In the critical context of preventing postpartum hemorrhage (PPH), the choice between uterotonic agents is a key consideration for healthcare providers and researchers. Oxytocin has long been the standard of care, but **carbetocin**, a synthetic analogue of oxytocin, has emerged as a viable alternative with a longer half-life and greater stability.[1][2] This guide provides an objective comparison of their cost-effectiveness, supported by experimental data from various international studies.

## **Quantitative Comparison of Cost-Effectiveness**

The relative cost-effectiveness of **carbetocin** and oxytocin varies across different healthcare systems and patient populations. However, a growing body of evidence suggests that **carbetocin** may offer a cost-saving advantage in many settings, primarily by reducing the incidence of PPH and the need for additional interventions.

Below is a summary of findings from several key studies:



| Study Location | Patient Population           | Key Findings                                                                                                                                                                                                         |
|----------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hong Kong      | Vaginal or Caesarean Section | Carbetocin reduced PPH- related costs by USD 29 per birth, decreased the incidence of PPH ≥500 mL by 13.7 per 1,000 births, and saved 0.00059 Quality-Adjusted Life Years (QALYs) per birth compared to oxytocin.[3] |
| United Kingdom | Vaginal Birth                | Carbetocin resulted in a cost saving of £55 and 0.0342 fewer PPH events per woman compared to oxytocin.[4] For every 100 women treated with carbetocin instead of oxytocin, 3.42 PPH events were avoided.[4]         |
| Colombia       | Caesarean Section            | Carbetocin was found to be<br>the dominant alternative, being<br>more effective and less<br>expensive than oxytocin.[5]                                                                                              |
| Colombia       | Vaginal Delivery             | Carbetocin was more effective but also more costly than oxytocin, with the incremental cost-effectiveness ratio exceeding the cost-effectiveness threshold for Colombia.[5]                                          |
| Philippines    | Vaginal or Caesarean Section | At a price of 18 USD,<br>carbetocin was not considered<br>a cost-effective option for PPH<br>prevention in either delivery<br>mode.[6]                                                                               |



## **Experimental Protocols**

The cost-effectiveness of **carbetocin** versus oxytocin is typically evaluated using decision-analytic models that simulate the clinical and economic outcomes for a hypothetical cohort of patients. These models are populated with data from clinical trials, meta-analyses, and local cost databases.

A generalized methodology for such a study would involve the following steps:

• Model Structure: A decision tree model is commonly designed to represent the clinical pathway of a patient receiving either carbetocin or oxytocin for PPH prophylaxis. The model typically starts with the administration of the prophylactic drug and branches out to different potential outcomes, such as successful prevention of PPH, occurrence of PPH (often stratified by severity, e.g., ≥500 mL or ≥1000 mL blood loss), the need for additional uterotonic agents, and in severe cases, the necessity of surgical interventions like hysterectomy or even maternal death.[3][7][5]

#### Data Inputs:

- Clinical Probabilities: The probabilities of transitioning between different health states in the model (e.g., the probability of developing PPH after receiving oxytocin) are derived from randomized controlled trials (RCTs) and meta-analyses comparing carbetocin and oxytocin.[1][3]
- Costs: Direct medical costs are considered from the perspective of the healthcare provider or a societal perspective. These costs include drug acquisition and administration, management of PPH (including additional staff time, operating theater use, and high dependency unit stays), inpatient hospitalization, and follow-up visits.[7][6] Drug costs can vary significantly by region; for instance, in Hong Kong, carbetocin was reported to cost USD 25.6 per 100mcg dose, while oxytocin was USD 1.03 per 10 IU.[1][3]
- Utilities (for Cost-Utility Analysis): To calculate Quality-Adjusted Life Years (QALYs), health states within the model are assigned a utility value, which represents the quality of life associated with that state. Disutility is applied for events like PPH and its subsequent treatments.[3][6]

#### Analysis:



- Base-Case Analysis: The model is run with the most likely estimates for all parameters to
  calculate the expected costs and outcomes for each treatment arm. The primary outcomes
  are often the incremental cost-effectiveness ratio (ICER), which is the additional cost per
  additional unit of health outcome (e.g., per PPH event avoided or per QALY gained).[6]
- Sensitivity Analysis: To account for uncertainty in the model parameters, sensitivity
  analyses are performed. One-way sensitivity analysis involves varying one parameter at a
  time across a plausible range to see its impact on the results. Probabilistic sensitivity
  analysis (PSA) involves simultaneously varying all parameters based on their probability
  distributions over a large number of simulations (e.g., 10,000 Monte Carlo simulations) to
  generate a distribution of ICERs.[1][3]

## **Signaling Pathways and Experimental Workflow**

To understand the pharmacological basis of their effects and the structure of the research comparing them, the following diagrams illustrate the signaling pathways of **carbetocin** and oxytocin and a typical experimental workflow for a cost-effectiveness analysis.



Click to download full resolution via product page

Carbetocin and Oxytocin Signaling Pathway





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. journals.plos.org [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Cost-effectiveness analysis of carbetocin for prevention of postpartum hemorrhage in a low-burden high-resource city of China | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cost-effectiveness of Carbetocin versus Oxytocin for Prevention of Postpartum
   Hemorrhage Resulting from Uterine Atony in Women at high-risk for bleeding in Colombia -PMC [pmc.ncbi.nlm.nih.gov]
- 6. Economic evaluation of carbetocin as prophylaxis for postpartum hemorrhage in the Philippines PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [comparative cost-effectiveness analysis of carbetocin and oxytocin in research settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549339#comparative-cost-effectiveness-analysis-of-carbetocin-and-oxytocin-in-research-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com